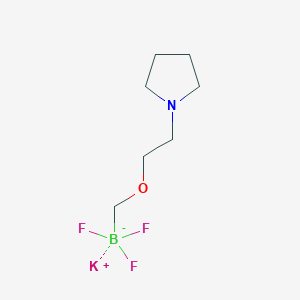
Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate
Vue d'ensemble
Description
Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate is a chemical compound used in scientific research. It has diverse applications, including catalysis, medicinal chemistry, and organic synthesis. The CAS Number for this compound is 1430082-96-4, and its linear formula is C7H14BF3NO.K .
Molecular Structure Analysis
The linear formula of Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate is C7H14BF3NO.K . Unfortunately, the search results do not provide a detailed molecular structure analysis.Applications De Recherche Scientifique
Stereoselective Synthesis
- Potassium alkyltrifluoroborates are utilized in the stereoselective nucleophilic addition to cyclic N-acyliminium ions, leading to the synthesis of chiral 5-alkyl-pyrrolidin-2-ones. This process predominantly produces anti diastereomers and has applications in the development of chiral molecules (Vieira et al., 2009).
Mechanism of Solid/Liquid Phase-Transfer Catalysis
- In a study focused on solid/liquid phase-transfer catalysis, potassium carbonate was used as a base in the benzylation of pyrrolidin-2-one. The research provided insights into the 'interfacial mechanism' of this reaction, highlighting the essential role of water in the process (Sasson & Bilman, 1989).
Polymerization Studies
- The anionic polymerization of 2-pyrrolidone, initiated with potassium salts, has been explored. These studies are significant in understanding the polymerization processes of lactams, which are important in the production of various polymeric materials (Brozek et al., 1988).
Corrosion Inhibition
- Pyrrolidine derivatives, including those with potassium components, have been investigated for their effectiveness as corrosion inhibitors for steel in acidic environments. This research is crucial in industrial applications where metal corrosion is a significant concern (Bouklah et al., 2006).
Organic Anode for Potassium-Ion Batteries
- Research on organic potassium-ion batteries (OPIBs) has highlighted the use of potassium-based organic frameworks as effective anodes. These materials show promise in improving the capacity, stability, and cycle life of OPIBs (Li et al., 2020).
Potassium Channel Openers
- Potassium derivatives have been synthesized and studied for their role as potassium channel openers. These compounds have potential therapeutic applications as antihypertensive and antianginal agents (Brown et al., 1993).
Safety And Hazards
Propriétés
IUPAC Name |
potassium;trifluoro(2-pyrrolidin-1-ylethoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3NO.K/c9-8(10,11)7-13-6-5-12-3-1-2-4-12;/h1-7H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIKKLLLWQGBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCN1CCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1455065.png)
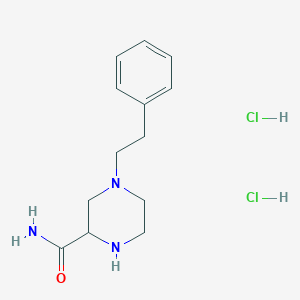
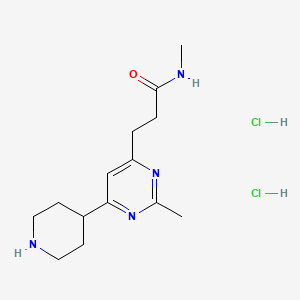

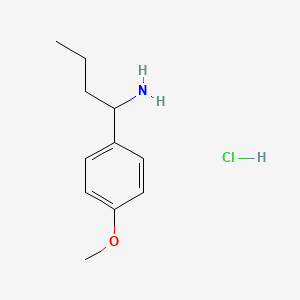
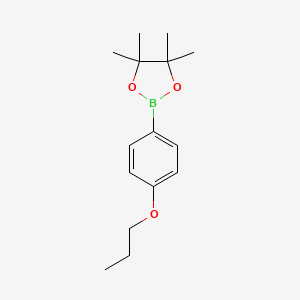
![5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline](/img/structure/B1455075.png)
![1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B1455076.png)
![3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B1455077.png)
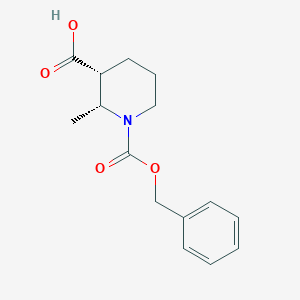
![4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1455082.png)

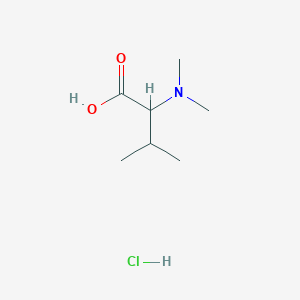
![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)